9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine, commonly referred to as PMEDAP, belongs to a class of compounds known as acyclic nucleoside phosphonates. These compounds are characterized by the presence of a phosphonate group, which mimics the structure of natural nucleotides. PMEDAP is particularly notable for its potential applications in antiviral and anticancer therapies due to its ability to inhibit DNA synthesis in various cell types, including those infected by human immunodeficiency virus and other malignancies .
The synthesis of PMEDAP involves several key methodologies that leverage the reactivity of purine derivatives. The primary approaches include:
The molecular structure of PMEDAP can be described as follows:
The structural integrity and stereochemistry play crucial roles in its biological efficacy, particularly in its ability to mimic natural nucleotides during DNA synthesis .
PMEDAP undergoes several important chemical reactions:
The mechanism of action for PMEDAP primarily involves its role as an inhibitor of DNA synthesis:
PMEDAP exhibits several notable physical and chemical properties:
These properties are critical for determining its bioavailability and efficacy as a therapeutic agent .
PMEDAP has been investigated for various scientific applications:
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate characterized by a 2,6-diaminopurine base linked via a stable ether-phosphonate chain. The purine base features amino groups at positions 2 and 6 instead of the typical oxo groups found in guanine or adenine. This modification enhances hydrogen-bonding potential. The phosphonomethoxyethyl linker (–CH₂–O–CH₂–CH₂–P(O)(OH)₂) replaces the traditional sugar-phosphate backbone, conferring metabolic stability against enzymatic hydrolysis. The molecule adopts an extended conformation in solution due to free rotation around the C–O and C–C bonds of the linker, facilitating interactions with target enzymes [1] [7].
The systematic IUPAC name for PMEDAP is 2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid. Its chemical formula is C₈H₁₃N₆O₄P, with a molecular weight of 288.20 g/mol. Alternative designations include:
Nuclear Magnetic Resonance (NMR) (D₂O, δ ppm):Table 1: ¹H and ³¹P NMR Assignments
Nucleus | Chemical Shift (δ) | Assignment |
---|---|---|
¹H | 8.10 | H-8 (purine) |
¹H | 4.25 (t) | –O–CH₂–CH₂–P– |
¹H | 3.85 (t) | –O–CH₂–CH₂–P– |
¹H | 3.70 (d) | –CH₂–PO₃H₂ |
³¹P | 18.2 | Phosphonate phosphorus |
Mass Spectrometry (MS):
Infrared Spectroscopy (IR):Key absorptions include:
Table 2: Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Water Solubility | >10 mg/mL | pH 7.0, 25°C |
LogP | -2.6 | Calculated (XLogP3-AA) |
pKa | 1.36 (phosphonate), 6.02 (N1-purine) | Predicted via chemoinformatic models |
Hydrogen Bond Donors | 4 | Amino groups (×2) + phosphonate OH (×2) |
Hydrogen Bond Acceptors | 9 | Purine nitrogens (×4) + phosphonate O (×3) + ether O (×2) |
The low LogP indicates high hydrophilicity, consistent with its zwitterionic character at physiological pH. The phosphonic acid group contributes strong acidity (pKa ~1.36), while the purine N1 exhibits weak basicity (pKa ~6.02) [1] [7].
X-ray crystallography reveals that PMEDAP crystallizes in a monoclinic space group (P2₁/c). Key structural features include:
Table 3: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell | a = 12.3 Å, b = 7.1 Å, c = 14.5 Å |
Angle β | 105.4° |
Density | 1.62 g/cm³ |
Molecular dynamics simulations show the phosphonoethyl chain adopts gauche or anti conformations in aqueous solution, with minimal energy barriers for rotation [1] [7].
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